molecular formula C9H6N2O4S B6292436 Methyl 3-nitro-4-thiocyanatobenzoate CAS No. 6083-80-3

Methyl 3-nitro-4-thiocyanatobenzoate

Cat. No. B6292436
CAS RN: 6083-80-3
M. Wt: 238.22 g/mol
InChI Key: NOPZUQWMXRVFBY-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-thiocyanatobenzoate, also known as MNTB, is an organic compound with a wide range of applications. It is a versatile reagent used in organic synthesis and analytical chemistry. Its chemical structure consists of a nitro group, a thiocyanate group, and an aromatic ring, making it an interesting molecule for further study and research.

Scientific Research Applications

Methyl 3-nitro-4-thiocyanatobenzoate has a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and analytical chemistry. It can be used as a catalyst in the synthesis of various organic compounds, as a reagent in the determination of trace metals, and as a reagent for the determination of nitrite and nitrate. It can also be used in the synthesis of pharmaceuticals, as a reagent in the determination of amino acids, and as a reagent in the determination of various organic compounds.

Mechanism Of Action

Methyl 3-nitro-4-thiocyanatobenzoate is an organic compound with a wide range of applications. Its mechanism of action is based on the formation of a nitroso group, which can then react with various compounds. This reaction is known as nitrosation, and it is a key step in many organic reactions. The nitroso group can also react with amines and thiols, forming thiocyanates or nitrosyl thiocyanates.
Biochemical and Physiological Effects
Methyl 3-nitro-4-thiocyanatobenzoate has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cytochrome P450 2E1, which is involved in the metabolism of drugs and other xenobiotics. It has also been found to be an effective inhibitor of the enzyme thioredoxin reductase, which is involved in the regulation of redox homeostasis. Furthermore, it has been found to be an effective inhibitor of the enzyme NADPH-cytochrome P450 reductase, which is involved in the metabolism of drugs and other xenobiotics.

Advantages And Limitations For Lab Experiments

Methyl 3-nitro-4-thiocyanatobenzoate has a number of advantages and limitations for lab experiments. One of its main advantages is its low cost and easy availability. It is also highly stable, making it a good choice for long-term storage. Additionally, it is a versatile reagent that can be used in a variety of reactions. However, it is also a highly toxic compound and should be handled with caution.

Future Directions

For research include the study of its mechanism of action, its effects on various biochemical pathways, and its potential applications in drug development. Additionally, further research into its toxicity and safety profile is needed to ensure its safe use in laboratory experiments. Finally, further research into its potential applications in the synthesis of pharmaceuticals and other organic compounds is needed.

Synthesis Methods

Methyl 3-nitro-4-thiocyanatobenzoate can be synthesized in multiple ways. The most common method is the reaction of 3-nitrobenzoic acid with thiourea and sodium hydroxide. This reaction produces the desired product in an overall yield of up to 80%. Other methods include the reaction of nitromethane with benzoic acid, the reaction of nitrobenzene with thiourea, and the reaction of nitrobenzaldehyde with thiourea.

properties

IUPAC Name

methyl 3-nitro-4-thiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c1-15-9(12)6-2-3-8(16-5-10)7(4-6)11(13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPZUQWMXRVFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289565
Record name Methyl 3-nitro-4-thiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-thiocyanato-benzoic acid methyl ester

CAS RN

6083-80-3
Record name Methyl 3-nitro-4-thiocyanatobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6083-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-nitro-4-thiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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